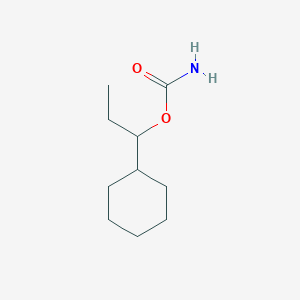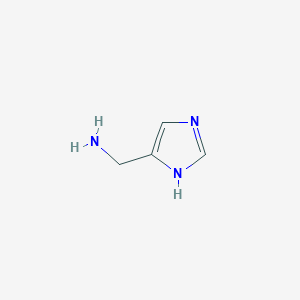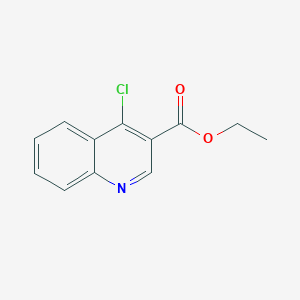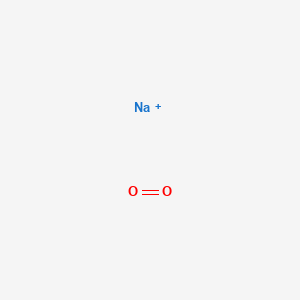
Sodium superoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium superoxide is an inorganic compound with the chemical formula NaO2. It is a yellowish solid that is highly reactive and has been used in various scientific research applications. Sodium superoxide is synthesized by the reaction of sodium and oxygen at high temperatures. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
1. Energy Storage in Sodium-Oxygen Batteries
Sodium superoxide (NaO2) plays a crucial role in sodium-oxygen (Na-O2) batteries, which are recognized for their high-energy storage capabilities. Research highlights the complex reactions in these batteries, with a focus on the formation and oxidation of NaO2. These insights are essential for improving the technology and addressing challenges like poor cyclability (Lutz et al., 2018).
2. Stability and Efficiency of Na-O2 Batteries
Studies have demonstrated that resting periods in sodium-oxygen batteries can affect the stability of the NaO2 discharge product. The evolution of oxygen during these periods leads to decreased cell efficiency, highlighting the need for stability in future battery designs (Landa-Medrano et al., 2016).
3. Gas Sensing Applications
NaO2 nanoparticles, created using a novel synthesis approach, show potential for gas sensing applications, particularly for detecting liquefied petroleum gas (LPG). These nanoparticles exhibit high sensing response, low operating temperatures, and good stability, indicating the potential for practical applications in gas sensing technologies (Nemade & Waghuley, 2017).
4. Atmospheric Chemistry
The reaction of sodium superoxide in the upper atmosphere, particularly its interaction with atomic oxygen, is significant in understanding the chemistry of meteor-ablated sodium. This research contributes to our comprehension of atmospheric processes and the behavior of sodium in the upper layers of the atmosphere (Helmer & Plane, 1993).
5. Material Science and Nanotechnology
Sodium superoxide's stability at the nanoscale suggests its potential in the development of Na-O2 batteries. The study of its nucleation and retention at the nanoscale is important for creating highly reversible batteries, impacting the field of materials science and nanotechnology (Kang et al., 2014).
Eigenschaften
CAS-Nummer |
12034-12-7 |
|---|---|
Produktname |
Sodium superoxide |
Molekularformel |
Na2O2 NaO2+ |
Molekulargewicht |
54.989 g/mol |
IUPAC-Name |
sodium;molecular oxygen |
InChI |
InChI=1S/Na.O2/c;1-2/q+1; |
InChI-Schlüssel |
ZBNMBCAMIKHDAA-UHFFFAOYSA-N |
SMILES |
O=O.[Na+] |
Kanonische SMILES |
O=O.[Na+] |
Dichte |
2.8 g/cm³ |
Andere CAS-Nummern |
12034-12-7 1313-60-6 |
Physikalische Beschreibung |
Sodium superoxide appears as a solid. Yellowish at room temperatures but may become white when cooled. Prolonged exposure to fire or heat may cause vigorous decomposition and the rupturing of the containers. YELLOW-TO-WHITE POWDER. |
Löslichkeit |
Solubility in water: reaction |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
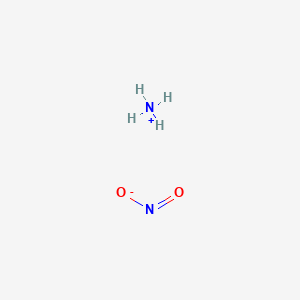


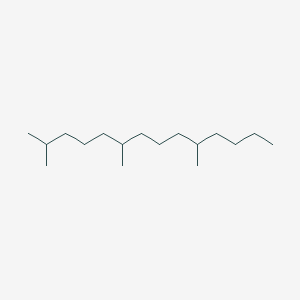
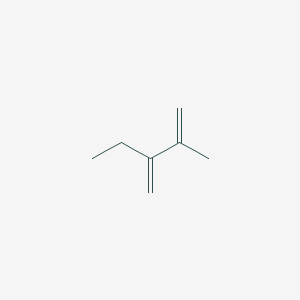
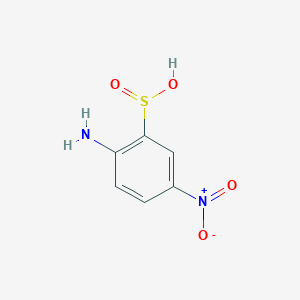
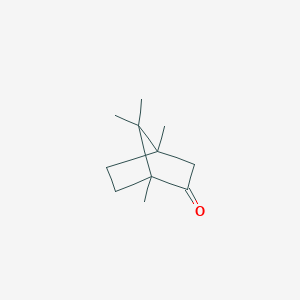
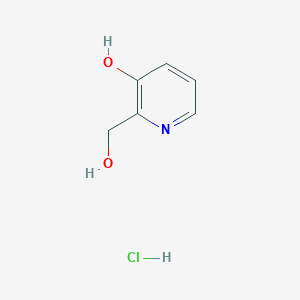
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
